molecular formula C17H23ClN2O3S B4830490 1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE

1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE

Cat. No.: B4830490
M. Wt: 370.9 g/mol
InChI Key: QAGMVHASTFOOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE is a complex organic compound that features a combination of a chlorophenyl group, a methanesulfonyl group, a pyrrolidine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[1-[(4-chlorophenyl)methylsulfonyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3S/c18-16-5-3-14(4-6-16)13-24(22,23)20-11-7-15(8-12-20)17(21)19-9-1-2-10-19/h3-6,15H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGMVHASTFOOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE
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